Methylacenaphthene

Description

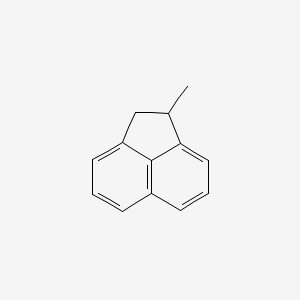

Methylacenaphthene (C₁₃H₁₂) is a methyl-substituted derivative of acenaphthene (C₁₂H₁₀), a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene rings bridged by a five-membered aliphatic moiety. The addition of a methyl group (-CH₃) to acenaphthene enhances its molecular weight and modifies its physicochemical properties, such as boiling point, solubility, and environmental persistence. This compound is commonly identified in coal tar, coal tar pitch, and petroleum-derived mixtures, often alongside other PAHs like naphthalene, fluorene, and dibenzofuran . Its structural analogs include acenaphthylene (a dehydrogenated form) and higher methylated derivatives (e.g., C₂- and C₃-acenaphthenes), which differ in the number and position of methyl substituents .

Properties

CAS No. |

36541-21-6 |

|---|---|

Molecular Formula |

C13H12 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1-methyl-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C13H12/c1-9-8-11-6-2-4-10-5-3-7-12(9)13(10)11/h2-7,9H,8H2,1H3 |

InChI Key |

XSRADQOBRZHEOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC3=C2C1=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylacenaphthene can be synthesized through various methods. One common approach involves the reductive alkylation of acenaphthene with methyl iodide. This reaction typically requires a reducing agent such as sodium or lithium in the presence of ammonia . Another method involves the formylation of acenaphthene at position 5 using dichloromethyl methyl ether and titanium(IV) chloride, followed by Wolff-Kishner reduction and dehydrogenation to yield 5-methylacenaphthylene .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation of acenaphthene using oxidizing agents such as potassium permanganate or chromic acid. The resulting acenaphthenequinone can then be further processed to introduce the methyl group through various alkylation reactions .

Chemical Reactions Analysis

Types of Reactions

Methylacenaphthene undergoes several types of chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the methyl group, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid

Reducing Agents: Sodium, lithium, ammonia

Alkylating Agents: Methyl iodide, dichloromethyl methyl ether

Major Products Formed

Oxidation: Acenaphthenequinone

Reduction: Acenaphthylene

Substitution: Various functionalized acenaphthene derivatives

Scientific Research Applications

Methylacenaphthene has several applications in scientific research:

Mechanism of Action

The mechanism by which methylacenaphthene exerts its effects involves its interaction with various molecular targets and pathways. The methyl group enhances the reactivity of the acenaphthene core, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of reactive intermediates, such as radical anions, which can further react with other molecules to produce desired products .

Comparison with Similar Compounds

Acenaphthene and Acenaphthylene

Structural and Chemical Differences :

- Acenaphthylene (C₁₂H₈) : An aromatic analog of acenaphthene, lacking two hydrogen atoms to form a conjugated double bond system.

- Methylacenaphthene (C₁₃H₁₂) : Retains the saturated structure of acenaphthene but includes a methyl group, increasing its hydrophobicity and molecular weight (168.23 g/mol vs. 154.21 g/mol for acenaphthene) .

Environmental Occurrence :

- In coal tar pitch, this compound is less abundant (0.5% in GC/MS analyses) compared to acenaphthene (9.9%) . This suggests lower volatility or preferential degradation pathways for the methylated form.

- Acenaphthylene is more reactive due to its aromaticity, making it a precursor in combustion-derived PAH formation .

Table 1: Key Properties of Acenaphthene and Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) |

|---|---|---|---|

| Acenaphthene | C₁₂H₁₀ | 154.21 | 279–281 |

| Acenaphthylene | C₁₂H₈ | 152.19 | 265–267 |

| This compound | C₁₃H₁₂ | 168.23 | 290–295 |

Methylnaphthalenes and Related PAHs

Methylnaphthalenes (e.g., 1-methylnaphthalene and 2-methylnaphthalene) share structural similarities with this compound but differ in ring connectivity:

- Volatility : Methylnaphthalenes (boiling point ~240–245°C) are more volatile than this compound (~290–295°C) due to their smaller bicyclic structure .

- Environmental Behavior : this compound’s lower volatility enhances its persistence in soils and sediments compared to methylnaphthalenes, which are more prone to atmospheric evaporation .

- Isomerism : this compound exhibits positional isomerism (e.g., 1-, 2-, or 5-methyl substitution), similar to methylnaphthalenes, though its isomers are less frequently resolved in environmental analyses .

Table 2: Comparison with Methylnaphthalenes

| Compound | Molecular Formula | Detected Isomers (Coal Tar Pitch) | % Abundance (Sample) |

|---|---|---|---|

| 1-Methylnaphthalene | C₁₁H₁₀ | 2 | 22.0% |

| 2-Methylnaphthalene | C₁₁H₁₀ | 2 | 22.0% |

| This compound | C₁₃H₁₂ | 1 | 0.5% |

Higher Methylated Derivatives (C₂- and C₃-Acenaphthenes)

C₂-Acenaphthene (dithis compound, C₁₄H₁₄) and C₃-Acenaphthene (trithis compound, C₁₅H₁₆) represent progressively methylated forms:

Table 3: Methylation Series of Acenaphthene

| Compound | Molecular Formula | Molecular Weight (g/mol) | Isomer Count |

|---|---|---|---|

| Acenaphthene | C₁₂H₁₀ | 154.21 | 1 |

| This compound | C₁₃H₁₂ | 168.23 | 3–4 |

| C₂-Acenaphthene | C₁₄H₁₄ | 182.26 | 6 |

| C₃-Acenaphthene | C₁₅H₁₆ | 196.29 | ≥10 |

Research Findings and Implications

- Environmental Presence : this compound is a trace component in coal tar pitch but serves as a marker for moderate-temperature combustion processes .

- Analytical Challenges : Co-elution with benzindan and other PAHs in gas chromatography necessitates advanced techniques like high-resolution mass spectrometry for accurate identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.